molecular formula C21H17FN2OS B3010548 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazole CAS No. 919709-50-5

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B3010548
CAS No.: 919709-50-5
M. Wt: 364.44
InChI Key: RVEYYJYSVCGRDS-UHFFFAOYSA-N
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Description

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C21H17FN2OS and its molecular weight is 364.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in the field of organic chemistry has focused on the synthesis and characterization of compounds with potential anticancer properties. For instance, Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives through a series of steps starting from o-phenylenediamine and naphthene-1-acetic acid. These compounds were evaluated for their anticancer activity, indicating the potential of structurally complex naphthalene derivatives in therapeutic applications Salahuddin et al., 2014.

Photophysical and Chemical Properties

Studies have also delved into the photophysical and chemical properties of related compounds. Gültekin et al. (2020) conducted experimental and theoretical analyses to understand the chemical behavior and optical properties of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate. Their findings provide insights into the electrophilic and nucleophilic nature of such compounds, which could have implications for the development of new materials with specific optical properties Gültekin et al., 2020.

Charge Transport and Material Science

In the realm of materials science, Zhang et al. (2014) explored the charge transport properties of naphthalene diimide derivatives, illustrating how the substitution of a fluorine atom can influence the material's electronic behavior. This research is relevant for the development of semiconducting materials and electronic devices Zhang et al., 2014.

Fluorescence and Sensing Applications

Furthermore, novel fluorophores based on naphthalene derivatives have been developed for bioimaging and sensing applications. Jayabharathi et al. (2013) described the fluorescence quenching of bovine serum albumin by a naphthalene-based fluorophore, demonstrating its potential as a fluorescent probe for studying protein interactions Jayabharathi et al., 2013.

Mechanism of Action

Target of Action

The primary targets of this compound are the Mitogen-activated protein kinase 14 (MAPK14) and Mitogen-activated protein kinase 1 (MAPK1) . These kinases play a crucial role in mediating various cellular responses to a range of stimuli, including cytokines, stress factors, and apoptosis .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways mediated by these kinases, leading to changes in cellular responses to external stimuli .

Biochemical Pathways

The compound affects the MAPK signaling pathway . This pathway plays a key role in regulating various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting the activity of MAPK14 and MAPK1, the compound disrupts this pathway, potentially leading to altered cellular responses .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In human hepatic microsomal incubations, the predominant metabolic transformation of the compound was found to be sulfoxidation . The enzymes CYP1A2, CYP2C19, CYP2D6, and CYP3A4 were identified as the prominent enzymes involved in the metabolism of the compound . The compound was also found to be rapidly and highly converted to its active sulfoxide metabolite in rats .

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to its inhibition of MAPK14 and MAPK1 . This inhibition disrupts the MAPK signaling pathway, potentially leading to altered cellular responses to external stimuli .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2OS/c22-17-10-8-15(9-11-17)14-26-21-23-12-13-24(21)20(25)19-7-3-5-16-4-1-2-6-18(16)19/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEYYJYSVCGRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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